Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract: 2-Methoxy-5-methylbenzoyl chloride is a key chemical intermediate whose thermochemical properties are vital for ensuring safe handling, optimizing reaction conditions, and preventing thermal runaway events during scale-up. This guide provides a comprehensive framework for the complete thermochemical characterization of this compound. As specific experimental data for this molecule is not widely published, this document focuses on establishing a robust, multi-technique methodology. It combines foundational experimental techniques—Oxygen Bomb Calorimetry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA)—with modern computational chemistry approaches. Detailed, self-validating protocols are provided for each experimental method, emphasizing the causality behind procedural choices. This guide is intended for researchers, process chemists, and safety professionals in the pharmaceutical and chemical industries, offering a practical blueprint for generating a coherent and reliable thermochemical profile for novel or under-characterized reagents.
Introduction
Chemical Identity and Significance
2-Methoxy-5-methylbenzoyl chloride (C₉H₉ClO₂) is a substituted aromatic acyl chloride.[1][2] Such compounds are highly valuable in organic synthesis, serving as reactive precursors for the formation of esters, amides, and ketones through acylation reactions. The presence of the methoxy and methyl groups on the benzene ring modifies the electronic properties and steric environment of the acyl chloride moiety, influencing its reactivity and the properties of its downstream products, which may include pharmaceuticals, agrochemicals, and specialty polymers.
The Critical Role of Thermochemical Properties
A thorough understanding of a chemical's thermochemical properties is a cornerstone of process safety and efficient process development.[3][4] For a reactive intermediate like 2-Methoxy-5-methylbenzoyl chloride, this data is not merely academic; it is essential for:
-
Hazard Assessment: Quantifying the energy released during decomposition (an undesired reaction) is critical to designing safe processes and preventing runaway reactions.[5][6]
-
Process Scale-up: Heat flow data from reaction calorimetry, informed by the compound's heat capacity, allows engineers to design appropriate heating and cooling systems for large-scale reactors.[4]
-
Reaction Optimization: Knowledge of reaction enthalpies helps in optimizing energy efficiency and controlling reaction pathways.
-
Thermal Stability: Determining the onset temperature of decomposition dictates maximum safe operating and storage temperatures.[7][8]
This guide outlines the necessary experimental and computational workflows to determine these critical parameters.
Foundational Physicochemical Properties
Before undertaking thermochemical analysis, it is essential to confirm the identity and basic properties of the material.
| Property | Value | Source(s) |
| IUPAC Name | 2-methoxy-5-methylbenzoyl chloride | [2] |
| CAS Number | 25045-35-6 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [9] |
Experimental Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a fundamental thermodynamic property representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. It is most reliably determined experimentally by measuring the enthalpy of combustion (ΔcH°) using oxygen bomb calorimetry and then applying Hess's Law.[10]
Principle of Oxygen Bomb Calorimetry
In this technique, a precise mass of the substance is completely combusted in a sealed, constant-volume container (the "bomb") filled with excess high-pressure oxygen.[11] The combustion reaction is initiated by an electrical fuse, and the heat released is absorbed by a surrounding water bath of known heat capacity. By measuring the precise temperature rise of the water, the change in internal energy of combustion (ΔcU) is calculated. This is then converted to the standard enthalpy of combustion (ΔcH°), which is used to find the standard enthalpy of formation (ΔfH°).
Experimental Protocol: A Self-Validating System
Objective: To determine the standard enthalpy of combustion of 2-Methoxy-5-methylbenzoyl chloride.
Core Principle of Trustworthiness: The protocol's validity hinges on the calibration of the calorimeter's heat capacity (Ccal) using a certified reference material. Benzoic acid is the universally accepted primary standard for this purpose due to its high purity, stability, and well-characterized energy of combustion.[12][13]
Materials & Equipment:
-
Isoperibol or adiabatic bomb calorimeter
-
NIST-traceable certified benzoic acid (SRM 39j)[12]
-
2-Methoxy-5-methylbenzoyl chloride (high purity, >99%)
-
Platinum crucible
-
Cotton or iron fuse wire of known combustion energy
-
High-pressure oxygen source (>99.5% purity)
-
Digital thermometer with 0.001 °C resolution
-
Analytical balance (±0.1 mg)
Step-by-Step Methodology:
-
Calorimeter Calibration:
-
Press approximately 1.0 g of certified benzoic acid into a pellet and weigh it accurately in the platinum crucible.
-
Cut a 10 cm piece of fuse wire, weigh it, and secure it to the bomb electrodes, ensuring it makes contact with the benzoic acid pellet.
-
Add 1.0 mL of deionized water to the bomb to ensure saturation of the internal atmosphere, which standardizes the final state of water as liquid.
-
Seal the bomb and charge it with pure oxygen to a pressure of 3.0 MPa (approx. 30 atm).[10][13]
-
Submerge the bomb in the calorimeter bucket containing a precisely known mass of water.
-
Allow the system to equilibrate for 10-15 minutes, recording the temperature at 1-minute intervals to establish a stable initial baseline.
-
Ignite the sample. Record the temperature every 15 seconds during the rapid rise period, then every minute as it approaches its maximum and begins to cool.
-
After the run, vent the bomb and weigh any unburned fuse wire.
-
Perform at least five calibration runs. Calculate the heat capacity of the calorimeter (Ccal) using the known energy of combustion for benzoic acid (26,434 J·g⁻¹) and fuse wire, correcting for the temperature rise.[13][14] The low relative standard deviation (<0.15%) across these runs validates the instrument's performance.
-
Sample Analysis:
-
Since 2-Methoxy-5-methylbenzoyl chloride is a liquid, a volatile sample handling procedure is required. Encapsulate approximately 0.8 g of the liquid in a polyethylene ampoule or gelatin capsule of known mass and energy of combustion.
-
Place the encapsulated sample in the crucible and repeat steps 1.2 through 1.8.
-
Perform at least five replicate runs with the target compound.
Data Analysis and Calculation
-
Calculate Corrected Temperature Rise (ΔT): Apply corrections (e.g., Regnault-Pfaundler or Dickinson method) to the raw temperature data to account for heat exchange between the calorimeter and its surroundings.
-
Calculate Total Heat Released (q_total): q_total = C_cal * ΔT
-
Calculate Energy of Combustion (ΔcU): Subtract the heat contributions from the fuse wire combustion and capsule combustion from q_total. Divide by the mass of the sample to get the specific energy of combustion (J/g).
-
Convert to Molar Enthalpy of Combustion (ΔcH°): Convert ΔcU to the standard enthalpy of combustion (ΔcH°) using the equation ΔcH° = ΔcU + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the balanced combustion equation.[14]
-
Calculate Standard Enthalpy of Formation (ΔfH°): Apply Hess's Law:
-
ΔcH° = [9 * ΔfH°(CO₂, g) + 4 * ΔfH°(H₂O, l) + ΔfH°(HCl, aq)] - [ΔfH°(C₉H₉ClO₂, l) + 10 * ΔfH°(O₂, g)]
-
Rearrange to solve for ΔfH°(C₉H₉ClO₂, l), using known standard enthalpy of formation values for CO₂, H₂O, HCl, and O₂ (which is zero).[15]
dot
graph TD {
graph [rankdir=LR, splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
}
caption: Experimental workflow for determining ΔfH° via bomb calorimetry.
Thermal Stability and Hazard Assessment
DSC and TGA are complementary techniques used to characterize a material's response to heat, identifying phase transitions, decomposition temperatures, and mass loss events.[7][16]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[16][17] It is used to detect thermal events like melting, crystallization, and decomposition, which appear as peaks (exothermic) or troughs (endothermic) in the DSC curve.
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium and tin, which have well-defined melting points and enthalpies of fusion.
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Methoxy-5-methylbenzoyl chloride into a high-pressure gold-plated or stainless steel crucible. Hermetically seal the crucible to contain any pressure generated during decomposition.
-
Experimental Program:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Equilibrate the system at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) up to a final temperature beyond the expected decomposition (e.g., 400 °C).[18]
-
Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative side reactions.
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify the onset temperature of any significant exothermic peak. This is often taken as the maximum safe processing temperature.
-
Integrate the area of the exothermic peak to determine the enthalpy of decomposition (ΔH_decomp). An energy release >500 J/g is considered highly energetic and a significant process safety risk.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[7][19] It provides quantitative information on decomposition patterns, identifying the temperatures at which volatile components are released.
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA balance using standard weights and verify the temperature accuracy using materials with known Curie points (e.g., nickel).
-
Sample Preparation: Weigh 5-10 mg of 2-Methoxy-5-methylbenzoyl chloride into an open ceramic or platinum TGA pan.
-
Experimental Program:
-
Place the sample pan in the TGA furnace.
-
Equilibrate at 30 °C.
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C) under an inert nitrogen atmosphere.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of mass loss (T_onset), which should correlate with the decomposition event observed in the DSC.
-
Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.
Computational Thermochemistry: An In Silico Approach
When experimental data is unavailable, or as a means of cross-validation, quantum chemical calculations like Density Functional Theory (DFT) can provide reliable estimates of thermochemical properties.[20][21] The gas-phase enthalpy of formation can be calculated with high accuracy.
Protocol: Gas-Phase Enthalpy of Formation Calculation using DFT
Objective: To calculate the gas-phase ΔfH° of 2-Methoxy-5-methylbenzoyl chloride at 298.15 K.
Methodology: An atomization energy method is employed. The enthalpy of formation is calculated by subtracting the sum of the calculated enthalpies of the constituent atoms from the calculated enthalpy of the molecule, and then adding the known experimental enthalpies of formation of the constituent atoms.[22][23]
Software: Gaussian 16 or similar quantum chemistry package.[20]
Step-by-Step Workflow:
-
Structure Optimization:
-
Build the 3D structure of 2-Methoxy-5-methylbenzoyl chloride.
-
Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This level of theory provides a good balance of accuracy and computational cost for organic molecules.
-
Confirm the structure is a true minimum by ensuring there are no imaginary frequencies.
-
Enthalpy Calculation:
-
Atomic Enthalpy Calculations:
-
Perform similar energy calculations for each individual constituent atom (9 Carbon, 9 Hydrogen, 1 Chlorine, 2 Oxygen) in its ground electronic state.
-
Sum the calculated total enthalpies of the individual atoms (ΣH_atoms_calc).
-
Atomization Enthalpy Calculation:
-
Final Enthalpy of Formation Calculation:
dot
graph TD {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
}
caption: Computational workflow for determining gas-phase ΔfH° using DFT.
Synthesis of Results: A Coherent Thermochemical Profile
The power of this multi-technique approach lies in the cross-validation of results. The data from each experiment should be compiled and analyzed collectively to form a complete picture of the compound's thermochemical behavior.
Data Summary Table (Hypothetical Data)
| Parameter | Method | Value | Interpretation / Significance |
| Std. Enthalpy of Combustion (ΔcH°) | Bomb Calorimetry | -4850 ± 15 kJ/mol | Energy released upon complete combustion. Key for calculating ΔfH°. |
| Std. Enthalpy of Formation (ΔfH°) | Bomb Calorimetry | -325 ± 15 kJ/mol | Fundamental thermodynamic stability. Essential for reaction enthalpy calculations. |
| Gas-Phase ΔfH° | DFT (B3LYP) | -260 kJ/mol | Computational validation. Difference from liquid phase relates to enthalpy of vaporization. |
| Decomposition Onset (T_onset) | DSC (10°C/min) | 195 °C | Maximum temperature for safe short-term processing. Defines critical temperature limit. |
| Enthalpy of Decomposition (ΔH_decomp) | DSC | -1100 J/g (-203 kJ/mol) | High energy release; indicates significant runaway reaction potential if initiated. |
| Mass Loss Onset (T_onset) | TGA (10°C/min) | 198 °C | Confirms decomposition temperature observed in DSC. |
| Major Mass Loss Step | TGA | 198 - 280 °C | Temperature range over which the primary decomposition occurs. |
Interpretation and Cross-Validation
-
Consistency: The onset temperatures from DSC and TGA should be in close agreement, providing high confidence in the determined thermal stability limit.
-
Experimental vs. Computational: The experimental liquid-phase ΔfH° and the computational gas-phase ΔfH° are not expected to be identical. Their difference provides an estimate of the enthalpy of vaporization (ΔvapH°). This relationship serves as a critical logic check for both results.
dot
graph G {
layout=neato;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
}
caption: Logical relationship between experimental and computational data.
Practical Implications and Safety Recommendations
Based on the synthesized (hypothetical) data, the following actionable insights can be derived:
-
High Exothermic Decomposition Potential: The enthalpy of decomposition (-1100 J/g) is significant. This flags the material as having a high potential for a thermal runaway. Process controls must be robust to prevent the material from ever reaching the decomposition onset temperature.
-
Maximum Process Temperature: The decomposition onset of ~195 °C serves as a critical limit. A safety margin should be applied, suggesting a maximum operating temperature of no more than 150-160 °C, depending on the scale and cooling capacity of the reactor.
-
Reaction Quenching: For reactions involving this compound, a validated quenching procedure must be in place to rapidly halt the reaction and cool the vessel in case of an unexpected temperature excursion.
-
Material Storage: The compound should be stored in a cool, well-ventilated area, away from heat sources, to ensure long-term stability.
Conclusion
The thermochemical characterization of 2-Methoxy-5-methylbenzoyl chloride, or any reactive chemical intermediate, is a non-negotiable aspect of safe and scalable chemical synthesis. The absence of readily available public data necessitates a rigorous, first-principles approach. By systematically applying the validated experimental protocols for bomb calorimetry, DSC, and TGA, and corroborating these findings with in silico DFT calculations, researchers and drug development professionals can build a comprehensive and trustworthy thermochemical profile. This integrated data set provides the authoritative grounding required to manage thermal hazards, ensure process safety, and develop robust, efficient chemical manufacturing processes.
References
-
PubChem. (n.d.). 2-Methoxy-5-methylbenzoyl chloride. Retrieved from [Link]
-
Scientific Research Publishing. (2019). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Retrieved from [Link]
-
National Institute of Standards & Technology. (n.d.). Certificate of Analysis, Standard Reference Material 39j, Benzoic Acid (Calorimetric Standard). Retrieved from [Link]
-
SLS. (n.d.). BENZOIC ACID (CALORIMETRIC STA | NIST39J | MERCK THIRD PARTY | SLS). Retrieved from [Link]
-
Oxford Academic. (2018). Combustion Calorimetry. Retrieved from [Link]
-
Fraunhofer-Publica. (2022). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Retrieved from [Link]
-
BrainKart. (2016). Enthalpy of combustion - Bomb calorimeter. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. Retrieved from [Link]
-
De Lorenzo. (n.d.). Determination of the enthalpy of combustion by a calorimetric bomb. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
-
University of Cambridge. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
YouTube. (2022). Tutorial 19 | How to Calculate Formation Energy of a Diatomic Molecule in Gaussian. Retrieved from [Link]
-
Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Chemical Process Safety. Retrieved from [Link]
-
Scientific Research Publishing. (2015). A Method for Calculating the Heats of Formation of Medium-Sized and Large-Sized Molecules. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride, 2-methoxy-. Retrieved from [Link]
-
Gaussian, Inc. (2000). Thermochemistry in Gaussian. Retrieved from [Link]
-
Shree Sulphurics. (n.d.). 2-Methoxy Benzoyl Chloride. Retrieved from [Link]
-
XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
-
Gaussian, Inc. (2000). Thermochemistry in Gaussian (PDF). Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
SKZ Industrial Co., Limited. (n.d.). Tga Thermal Gravity Analysis. Retrieved from [Link]
-
Appropedia. (2015). Differential scanning calorimetry protocol: MOST. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
The Seybold Report. (2022). THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY. Retrieved from [Link]
-
Journal of Visualized Experiments. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
DEKRA. (n.d.). CHEMICAL REACTION HAZARDS & THERMALLY UNSTABLE SUBSTANCES – Strategic Guide. Retrieved from [Link]
-
Dovepress. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzyl chloride (CAS 100-44-7). Retrieved from [Link]
-
NIST. (n.d.). STANDARDS DEVELOPMENT FOR DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]
-
Sigma-HSE. (2021). How to develop a process safety strategy for thermal runaway. Retrieved from [Link]
-
University of Waterloo. (n.d.). Standard Enthalpy of Formation for Various Compounds*. Retrieved from [Link]
-
ChemRxiv. (2019). Theoretical Determination of Enthalpies of Formation of Benzyloxy, Benzylperoxy, Hydroxyphenyl Radicals and Related Species in the Gas-Phase. Retrieved from [Link]
Sources